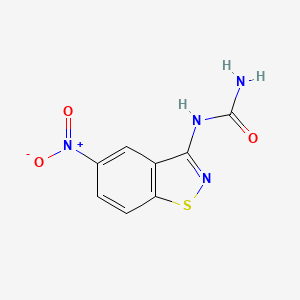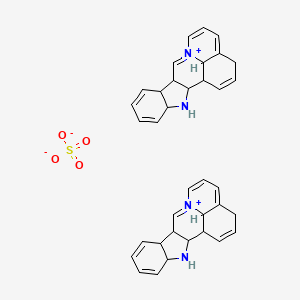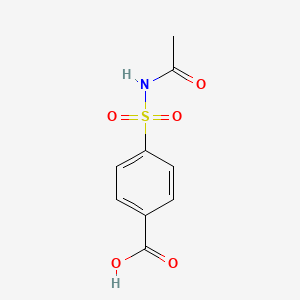
4,5-Dinitro-N~1~-(2,4,6-trinitrophenyl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dinitro-N~1~-(2,4,6-trinitrophenyl)benzene-1,2-diamine is a complex organic compound characterized by multiple nitro groups attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dinitro-N~1~-(2,4,6-trinitrophenyl)benzene-1,2-diamine typically involves a multi-step process. One common method starts with the nitration of aniline derivatives, followed by further nitration and amination reactions. The reaction conditions often require strong acids like sulfuric acid and nitric acid, and the process must be carefully controlled to avoid unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory methods to larger reactors, ensuring consistent quality and yield. The use of continuous flow reactors and advanced monitoring systems helps in maintaining the reaction conditions and optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dinitro-N~1~-(2,4,6-trinitrophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form amines, which are useful intermediates in organic synthesis.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts like palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amines, while substitution reactions can produce a variety of functionalized benzene derivatives .
Aplicaciones Científicas De Investigación
4,5-Dinitro-N~1~-(2,4,6-trinitrophenyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 4,5-Dinitro-N~1~-(2,4,6-trinitrophenyl)benzene-1,2-diamine involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include oxidative stress and disruption of cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitroaniline: Known for its use in explosives and as a precursor in organic synthesis.
Picric Acid (2,4,6-Trinitrophenol): Widely used in explosives and as a reagent in chemical analysis.
Uniqueness
4,5-Dinitro-N~1~-(2,4,6-trinitrophenyl)benzene-1,2-diamine is unique due to its specific arrangement of nitro groups, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
105049-04-5 |
|---|---|
Fórmula molecular |
C12H7N7O10 |
Peso molecular |
409.23 g/mol |
Nombre IUPAC |
4,5-dinitro-2-N-(2,4,6-trinitrophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H7N7O10/c13-6-3-8(16(22)23)9(17(24)25)4-7(6)14-12-10(18(26)27)1-5(15(20)21)2-11(12)19(28)29/h1-4,14H,13H2 |
Clave InChI |
KQNLUDQKLPGRLT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])NC2=CC(=C(C=C2N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)

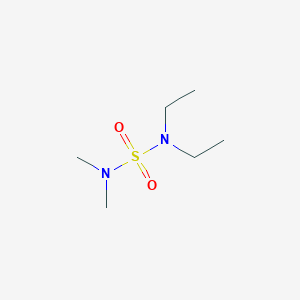

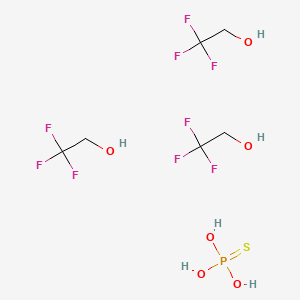
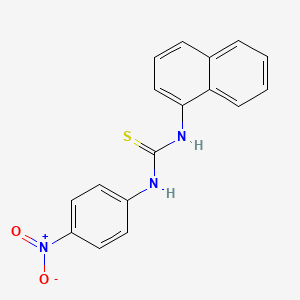
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
